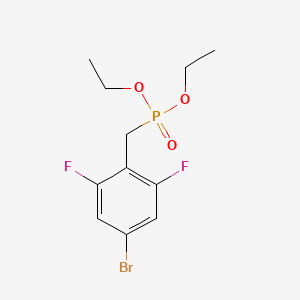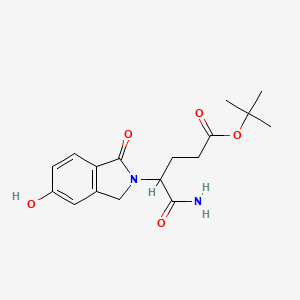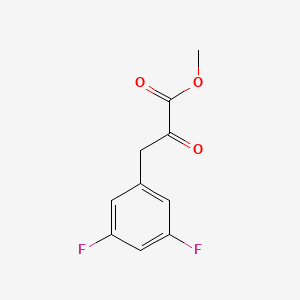
2-Bromo-5-methylphenylisothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-methylphenylisothiocyanate is an organic compound with the molecular formula C8H6BrNS It is a derivative of phenylisothiocyanate, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methylphenylisothiocyanate typically involves the reaction of 2-bromo-5-methylphenylamine with carbon disulfide (CS2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of a dithiocarbamate intermediate, which is then treated with a desulfurizing agent like cyanuric chloride to yield the isothiocyanate product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle toxic reagents like carbon disulfide.
化学反応の分析
Types of Reactions
2-Bromo-5-methylphenylisothiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Oxidation and Reduction: The bromine and methyl groups can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines in solvents such as dichloromethane or ethanol.
Cyclization: Catalysts like palladium or copper in the presence of ligands.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Thioureas: Formed from nucleophilic substitution with amines.
Heterocycles: Resulting from cyclization reactions.
Oxidized/Reduced Derivatives: Depending on the specific conditions used.
科学的研究の応用
2-Bromo-5-methylphenylisothiocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel materials with specific properties, such as conductive polymers
作用機序
The mechanism of action of 2-Bromo-5-methylphenylisothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic sites on biomolecules or other substrates. The bromine and methyl substituents can influence the compound’s reactivity and selectivity by altering the electronic properties of the phenyl ring .
類似化合物との比較
Similar Compounds
2-Bromo-5-methylphenol: Similar structure but with a hydroxyl group instead of an isothiocyanate group.
2-Bromo-5-methoxyphenylisothiocyanate: Similar structure with a methoxy group instead of a methyl group.
2-Bromo-5-methylbenzonitrile: Similar structure with a nitrile group instead of an isothiocyanate group
Uniqueness
2-Bromo-5-methylphenylisothiocyanate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other phenylisothiocyanate derivatives. The presence of both bromine and methyl groups can influence its chemical behavior, making it a valuable compound for targeted applications in synthesis and research.
特性
分子式 |
C8H6BrNS |
|---|---|
分子量 |
228.11 g/mol |
IUPAC名 |
1-bromo-2-isothiocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H6BrNS/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 |
InChIキー |
BTAYJZVIZXCLFR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)Br)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Oxo-2H-benzo[g]chromene-3-carboxylic Acid](/img/structure/B13687000.png)

![5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B13687011.png)

![1,2-Dichloro-4-[(2-ethynylphenoxy)methyl]benzene](/img/structure/B13687049.png)

